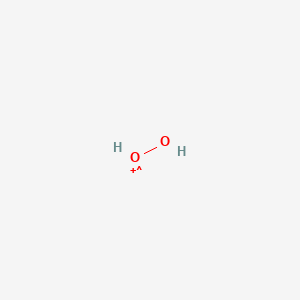
Dioxidaniumyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxidaniumyl is an inorganic radical cation.
Scientific Research Applications
1. Antioxidant Activity Analysis
Dioxidaniumyl, as an oxidizing agent, plays a significant role in studies related to antioxidant activities. For instance, in the food engineering and medical fields, various tests are employed to determine antioxidant activity, which often involves reactions with oxidizing agents similar to this compound. These tests include the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, which are crucial in assessing the kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
2. Copper Oxygenases and Reactive Species
Research on this compound extends to its interaction with copper-based systems in enzymes. Studies focus on understanding the mechanisms of O2-activation, particularly in enzymes that use copper as a catalyst for oxygen activation. These include tyrosinase, a copper-based enzyme involved in melanin biosynthesis. Modeling these copper enzymes helps in understanding the reactivity and structure of this compound-based compounds (Serrano-Plana et al., 2015).
3. Clinical Applications of Chemiluminescence
In clinical research, this compound-related compounds are used in chemiluminescent assays for their sensitivity and dynamic range. These assays are instrumental in protein and nucleic acid blotting, microarray-based assays, and monitoring reactive oxygen species. They are also used in detecting reactions for substances separated by various analytical techniques like HPLC and capillary electrophoresis (Kricka, 2003).
4. Environmental Applications
This compound is also studied for its environmental applications, particularly in the treatment of contaminants like polychlorinated biphenyls (PCBs). The supercritical water oxidation (SCWO) process, which utilizes the oxidizing properties of this compound compounds, is a method for treating transformer oil contaminated with PCBs. This research is crucial for understanding the environmental impact and efficiency of such processes (Kim et al., 2010).
properties
Molecular Formula |
H2O2+ |
|---|---|
Molecular Weight |
34.015 g/mol |
InChI |
InChI=1S/H2O2/c1-2/h1-2H/q+1 |
InChI Key |
QLOMDXCKVWDSAC-UHFFFAOYSA-N |
Canonical SMILES |
O[OH+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



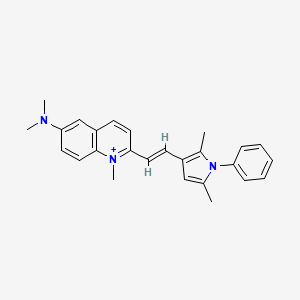

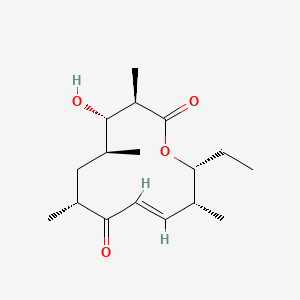
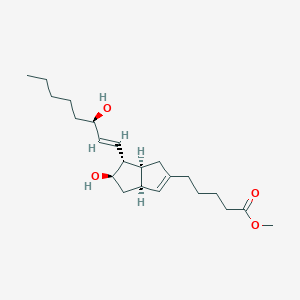

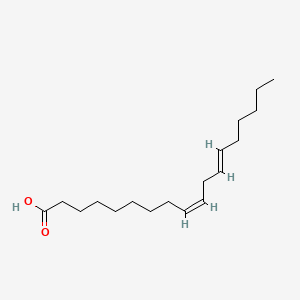

![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)




